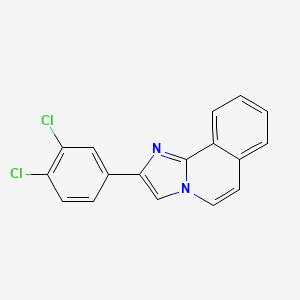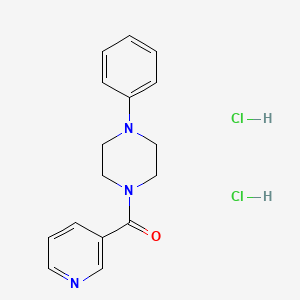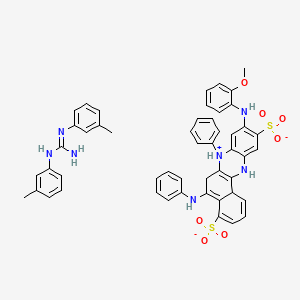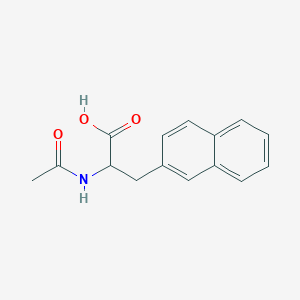
Cvdc, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cvdc, (Z)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (Z)- typically involves several steps, starting with the preparation of precursor compounds. Common synthetic routes include acylation of diazoalkanes, diazo transfer reactions, and dehydrogenation of hydrazones . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of Cvdc, (Z)- is scaled up using continuous flow techniques. These methods allow for safer and more environmentally friendly procedures, reducing the risks associated with handling reactive intermediates . The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Cvdc, (Z)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with Cvdc, (Z)- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired product .
Major Products: The major products formed from reactions involving Cvdc, (Z)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cvdc, (Z)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various transformations . In biology and medicine, Cvdc, (Z)- is studied for its potential therapeutic properties, including its ability to interact with biological targets and modulate cellular pathways . Industrial applications include its use in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Cvdc, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with target molecules . The pathways involved in these interactions can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Cvdc, (Z)- can be compared to other similar compounds based on its chemical structure and reactivity. Similar compounds include other diazocarbonyl compounds, which share similar functional groups and undergo comparable reactions . Cvdc, (Z)- is unique in its specific reactivity and the range of applications it supports, making it a valuable tool in both research and industrial settings .
Conclusion
Cvdc, (Z)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more uses for this fascinating compound.
Propiedades
Número CAS |
130598-18-4 |
|---|---|
Fórmula molecular |
C11H14ClN3O4 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
4-amino-5-[(Z)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1-/t7-,8+,9+/m0/s1 |
Clave InChI |
DCWUQHLHCBQOAM-IWMFZOCNSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C\Cl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




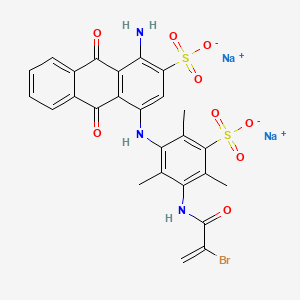
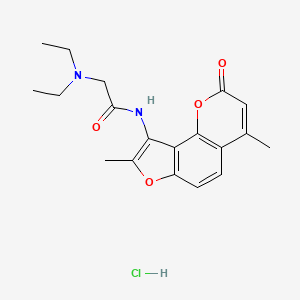
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)



